Thiol-PEG6-Alcohol

概要

説明

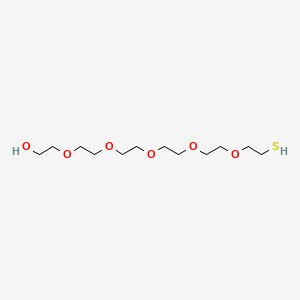

Thiol-PEG6-Alcohol, also known as HS-PEG6-OH, is a PEG-based PROTAC linker . It contains a thiol group and a hydroxyl group. The hydrophilic PEG spacer increases solubility in aqueous media .

Synthesis Analysis

Thiol-PEG6-Alcohol can be used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .Molecular Structure Analysis

The molecular weight of Thiol-PEG6-Alcohol is 298.4 g/mol. Its molecular formula is C12H26O6S .Chemical Reactions Analysis

The thiol group in Thiol-PEG6-Alcohol can react with maleimide, OPSS, vinylsulfone, and transition metal surfaces including gold, silver, etc .Physical And Chemical Properties Analysis

Thiol-PEG6-Alcohol is a liquid that appears colorless to light yellow . It has a boiling point of 403.6±45.0 C at 760 mmHg .科学的研究の応用

Chemical Research

Thiols, such as Thiol-PEG6-Alcohol, can react with readily available organic substrates under benign conditions, making them suitable for use in various research areas . The highly efficient thiol-based click reaction includes the reaction of radicals with electron-rich enes, Michael addition with electron-poor enes, carbonyl addition with isocyanate S N 2 ring opening with epoxies, and S N 2 nucleophilic substitution with halogens .

Biological Research

Thiols are biologically important, and the development of probes for thiols has been an active research area in recent years . Thiol-addition reactions and their applications in thiol recognition have been summarized in recent reports . The examples reported can be classified into four reaction types including 1,1, 1,2, 1,3, 1,4 addition reactions, according to their addition mechanisms, based on different Michael acceptors .

Physical Research

Thiols are also used in physical research due to their unique properties . They can react under benign conditions, making them suitable for use in physical research areas .

Materials and Engineering Research

Thiols are suitable for use in materials and engineering research areas . They can react with readily available organic substrates under benign conditions . This mini review provides insights into emerging venues for their industrial applications, especially for the applications of thiol-ene, thiol–isocyanate, and thiol–epoxy reactions .

Industrial Applications

Thiols have various industrial applications . The applications of thiol-ene, thiol–isocyanate, and thiol–epoxy reactions are particularly noteworthy . These reactions are highly efficient and can be used in various industrial applications .

Pharmaceuticals

By harnessing the reactivity of alcohols towards oxidation, researchers can access a wide range of valuable synthetic intermediates and target molecules for applications in pharmaceuticals . Thiol-PEG6-Alcohol, being an alcohol, can be used in this context .

作用機序

- Its primary role is to connect two different ligands: one for an E3 ubiquitin ligase and the other for the target protein .

- Storage conditions: Pure form at -20°C (3 years) or 4°C (2 years); in solvent at -80°C (6 months) or -20°C (1 month) .

Target of Action

Mode of Action

Pharmacokinetics

Action Environment

Safety and Hazards

将来の方向性

While specific future directions for Thiol-PEG6-Alcohol are not mentioned in the retrieved papers, the use of thiol-containing drugs in general is a topic of ongoing research. These drugs can reduce radicals and other toxic electrophiles, restore cellular thiol pools, and form stable complexes with heavy metals such as lead, arsenic, and copper . This suggests potential future directions in the development of new treatments using thiol-containing compounds like Thiol-PEG6-Alcohol.

特性

IUPAC Name |

2-[2-[2-[2-[2-(2-sulfanylethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26O6S/c13-1-2-14-3-4-15-5-6-16-7-8-17-9-10-18-11-12-19/h13,19H,1-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBHVCADZZSNWRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCOCCOCCS)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60773021 | |

| Record name | 17-Sulfanyl-3,6,9,12,15-pentaoxaheptadecan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60773021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Thiol-PEG6-Alcohol | |

CAS RN |

194425-46-2 | |

| Record name | 17-Sulfanyl-3,6,9,12,15-pentaoxaheptadecan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60773021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

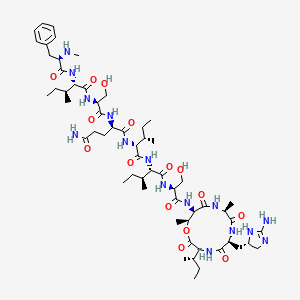

![2,2'-[[4,8-Bis[bis(2-methylpropyl)amino]pyrimido[5,4-d]pyrimidine-2,6-diyl]diimino]bis-ethanol](/img/structure/B611265.png)

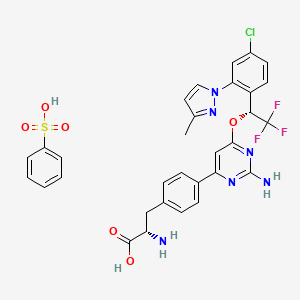

![3-Deoxy-3-[4-(3-Fluorophenyl)-1h-1,2,3-Triazol-1-Yl]-Beta-D-Galactopyranosyl 3-Deoxy-3-[4-(3-Fluorophenyl)-1h-1,2,3-Triazol-1-Yl]-1-Thio-Beta-D-Galactopyranoside](/img/structure/B611267.png)

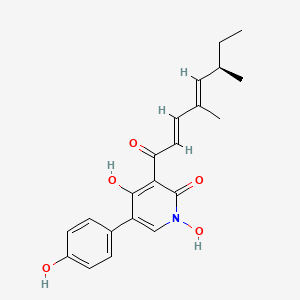

![5-[5-Hydroxy-6-(3-hydroxy-5-methylnon-1-enyl)-1,3a,4,5,6,6a-hexahydropentalen-2-yl]pentanoic acid](/img/structure/B611277.png)